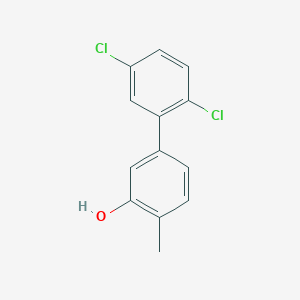

5-(2,5-Dichlorophenyl)-2-methylphenol

Description

5-(2,5-Dichlorophenyl)-2-methylphenol is a chlorinated phenolic compound characterized by a dichlorophenyl group substituted at the 2,5-positions and a methyl group at the 2-position of the phenol ring.

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIVCODLMXFRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683957 | |

| Record name | 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-50-3 | |

| Record name | 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by further chemical modifications. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms into the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce dechlorinated or hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

Oxidation: Formation of quinones or chlorinated phenolic derivatives.

Reduction: Formation of dechlorinated or hydrogenated phenolic compounds.

Substitution: Formation of methoxy or cyano-substituted phenolic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for use in pharmaceuticals and disinfectants.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(2,5-Dichlorophenyl)-2-methylphenol, emphasizing differences in functional groups, synthesis yields, and bioactivity:

Key Observations:

Structural Impact on Bioactivity: The 2,5-dichlorophenyl moiety is critical for serine protease inhibition (e.g., FXIIa, thrombin), as seen in triazole derivatives (IC₅₀ ~10 μM) . Substitution of the phenol ring with methyl groups (as in this compound) may enhance membrane permeability compared to furan-based analogs .

Synthetic Efficiency: Acyl fluorides (e.g., 5-(2,5-dichlorophenyl)furan-2-carbonyl fluoride) exhibit superior synthesis yields (98%) compared to thiazolidinone hybrids (49%) .

Selectivity and Applications: Triazole derivatives with 2,5-dichlorophenyl groups demonstrate FXIIa selectivity, avoiding off-target effects on related proteases like thrombin . Furan-methanol derivatives serve as versatile intermediates for further functionalization in drug discovery .

Mechanistic and Functional Insights

- Enzyme Inhibition : The 2,5-dichlorophenyl group binds to the S1 pocket of trypsin-like serine proteases, disrupting substrate recognition. Methyl or hydroxymethyl substituents modulate steric hindrance and solubility .

- Catalytic Utility : Acyl fluoride derivatives (e.g., entry 9 in ) are pivotal in dinuclear Pd(I) catalysis due to their stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.